molecular formula C9H12N2O2S B2886784 1,2,3,4-Tetrahydroquinoline-3-sulfonamide CAS No. 1909337-28-5

1,2,3,4-Tetrahydroquinoline-3-sulfonamide

Cat. No.: B2886784
CAS No.: 1909337-28-5
M. Wt: 212.27
InChI Key: LSDAOMQBGOSLKX-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-3-sulfonamide (Molecular Formula: C9H12N2O2S) is a chemical compound of significant interest in medicinal chemistry research, particularly for its potential as a modulator of the Retinoic Acid Receptor-Related Orphan Receptor Gamma t (RORγt) . The RORγt pathway is a critical therapeutic target for various conditions, including autoimmune diseases and cancers . Recent studies on novel N-sulfonamide-tetrahydroquinolines have highlighted this chemical class as a promising scaffold for developing potent RORγt inverse agonists . One such compound has demonstrated significant efficacy in alleviating psoriasis in mouse models, showing superior antipsoriatic effects compared to earlier candidates and comparable to positive controls, all without obvious toxicity . Furthermore, related 1,2,3,4-tetrahydroquinoline derivatives have been identified as valuable lead compounds for treating prostate cancer, effectively inhibiting tumor growth in xenograft models . The sulfonamide moiety is a recognized pharmacophore in drug discovery, contributing to the biological activity of various therapeutic agents . This product is intended for research purposes such as biochemical profiling, mechanism of action studies, and hit-to-lead optimization campaigns. This compound is For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c10-14(12,13)8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,11H,5-6H2,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDAOMQBGOSLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC2=CC=CC=C21)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909337-28-5
Record name 1,2,3,4-tetrahydroquinoline-3-sulfonamide
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Role of the Sulfonamide Moiety in Pharmaceutical Research and Development

Sulfonamide Functional Group in Modern Medicinal Chemistry

In contemporary drug design, the sulfonamide group continues to be a vital functional group. Its chemical properties—including its ability to act as a hydrogen bond donor and acceptor and its tetrahedral geometry—make it an excellent mimic for other functional groups, such as the carboxylate group, allowing it to bind effectively to enzyme active sites. This has led to its incorporation into a multitude of enzyme inhibitors targeting metalloenzymes like carbonic anhydrases and matrix metalloproteinases. Recent advancements in synthetic chemistry have further enhanced the production and diversification of sulfonamide derivatives, ensuring their continued relevance in the development of new therapeutic agents to meet current medical challenges.

Overview of Research on 1,2,3,4 Tetrahydroquinoline 3 Sulfonamide and Analogues

Classical Synthetic Routes to Tetrahydroquinoline and Sulfonamide Moieties

The traditional synthesis of tetrahydroquinoline sulfonamides involves the separate construction of the tetrahydroquinoline ring and the introduction of the sulfonamide group.

Cyclization Reactions for Tetrahydroquinoline Ring Formation

The formation of the 1,2,3,4-tetrahydroquinoline (B108954) ring system is a well-established field in heterocyclic chemistry, with a variety of cyclization strategies available. nih.gov These methods often involve the formation of a new nitrogen-carbon or carbon-carbon bond to close the six-membered ring.

Domino reactions, also known as tandem or cascade reactions, offer an efficient route to tetrahydroquinolines by forming multiple bonds in a single operation without isolating intermediates. nih.gov A common strategy involves a reduction followed by a reductive amination sequence. For instance, 2-nitroarylketones and aldehydes can be converted to tetrahydroquinolines under hydrogenation conditions using a palladium on carbon (Pd/C) catalyst. This process is initiated by the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization with the ketone or aldehyde, followed by reduction of the resulting cyclic imine to yield the tetrahydroquinoline ring. nih.gov

Another classical approach is the reductive cyclization of suitable precursors. For example, 2-nitrochalcones can be hydrogenated over a Pd/C catalyst to afford 2-substituted 1,2,3,4-tetrahydroquinolines. nih.gov The choice of solvent can be critical in these reactions to achieve high selectivity and yields.

Acid-catalyzed cyclization reactions are also frequently employed. These reactions can involve intramolecular Friedel-Crafts-type reactions or other electrophilic aromatic substitution pathways to form the heterocyclic ring. nih.gov The specific conditions and acid catalyst used depend on the nature of the starting material.

Table 1: Examples of Classical Cyclization Reactions for Tetrahydroquinoline Synthesis
Reaction TypeStarting MaterialKey Reagents/CatalystsProductYield
Domino Reduction-Reductive Amination2-NitroarylketoneH2, 5% Pd/C1,2,3,4-Tetrahydroquinoline93-98% nih.gov
Reductive Cyclization2-NitrochalconeH2, Pd/C2-Substituted-1,2,3,4-tetrahydroquinoline65-90% nih.gov

Sulfonylation of Amines and Related Precursors

The sulfonamide functional group is typically introduced by the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. This is a robust and widely used method for the formation of sulfonamides. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride, which is neutralized by the base.

For the synthesis of this compound, a precursor such as 3-amino-1,2,3,4-tetrahydroquinoline would be required. The sulfonylation of this amine with a suitable sulfonyl chloride would then yield the desired product. The choice of sulfonylating agent and reaction conditions would depend on the desired substituent on the sulfonamide nitrogen.

Advanced and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. Microwave-assisted synthesis and the use of recyclable catalysts are at the forefront of these green chemistry approaches.

Microwave-Assisted Synthesis of Tetrahydroquinoline Sulfonamide Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. researchgate.net This technology has been successfully applied to the synthesis of tetrahydroisoquinoline sulfonamide derivatives, which are structural isomers of the target compound. researchgate.netshd-pub.org.rs

The synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives has been achieved in a one-pot, two-step process under microwave irradiation. researchgate.net In a typical procedure, a suitable sulfonamide is reacted with trioxane (B8601419) in the presence of a catalyst. This is followed by the cyclization step to form the tetrahydroisoquinoline ring. This approach avoids the isolation of intermediates, thereby saving time and resources. While this specific example is for the isoquinoline (B145761) scaffold, the principles of microwave-assisted one-pot synthesis are applicable to the synthesis of other heterocyclic systems, including tetrahydroquinolines. ijsrst.com

A key aspect of green chemistry is the use of heterogeneous and recyclable catalysts. Polyphosphoric acid supported on silica (B1680970) (PPA/SiO₂) has proven to be an efficient and reusable catalyst for various organic transformations, including the synthesis of tetrahydroisoquinoline derivatives. nih.govnih.gov PPA/SiO₂ offers several advantages, including low cost, ease of preparation and handling, and simple separation from the reaction mixture by filtration. nih.gov

In the context of synthesizing N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives, PPA/SiO₂ has been used as a catalyst under microwave irradiation. researchgate.netshd-pub.org.rs The reaction of a starting amide with paraformaldehyde in the presence of PPA/SiO₂ in toluene (B28343) under microwave irradiation at 100°C leads to the formation of the cyclized product. shd-pub.org.rs The catalyst can be recovered after the reaction and reused multiple times without a significant loss of activity, making the process more sustainable. nih.gov The application of such recyclable catalysts is a promising strategy for the environmentally friendly synthesis of tetrahydroquinoline-based compounds. researchgate.net

Table 2: Microwave-Assisted Synthesis of N-Methylsulfonyl-1,2,3,4-tetrahydroisoquinolines
Starting MaterialKey Reagents/CatalystsReaction ConditionsTimeProduct
N-substituted amide, ParaformaldehydePPA/SiO2Microwave, 1200 W, 100°C, Toluene60 min shd-pub.org.rs2-Methylsulfonyl-1,2,3,4-tetrahydroisoquinoline

Environmentally Friendly Catalysis (e.g., Preyssler Heteropolyacid)

The pursuit of sustainable chemical processes has led to the adoption of environmentally friendly catalysts, with Preyssler-type heteropolyacids emerging as a notable example in heterocyclic synthesis. These catalysts offer significant advantages, including high thermal stability, stability over a wide pH range (0-12), and a large number of acidic protons, making them more active and selective than conventional catalysts like Keggin or Wells-Dawson types. unlp.edu.ar

A Preyssler heteropolyacid, specifically H₁₄[NaP₅W₃₀O₁₁₀], supported on silica (PASiO₂), has been effectively used to catalyze the synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines—a class of compounds structurally related to tetrahydroquinolines. unlp.edu.ar The reactions are conducted under mild conditions, typically using a low catalyst loading (e.g., 0.5 mol%) in toluene at 70°C, and demonstrate high yields. unlp.edu.arresearchgate.net A key advantage of this heterogeneous catalytic system is its reusability; the catalyst can be easily recovered by simple filtration and reused for multiple cycles without a significant drop in its catalytic activity. unlp.edu.ar For instance, in a model reaction, yields remained consistently high over three consecutive runs (82%, 79%, and 78%). unlp.edu.ar This highlights the potential of Preyssler catalysts as a green and efficient option for the synthesis of related tetrahydroquinoline scaffolds.

Table 1: Recyclability of Silica-Supported Preyssler Heteropolyacid Catalyst unlp.edu.ar
Reaction RunYield (%)
182
279
378

Multi-Component Reactions for Diverse Tetrahydroquinoline Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, prized for their efficiency in constructing complex molecules from simple starting materials in a single step. nih.gov This approach enhances synthetic economy by reducing time, resources, and waste generation. nih.gov The Povarov reaction, a type of aza-Diels-Alder reaction, is a prominent MCR for synthesizing tetrahydroquinolines. researchgate.net This reaction typically involves the acid-catalyzed cycloaddition of an imine, formed in situ from an aniline (B41778) and an aldehyde, with an alkene. researchgate.net

The versatility of MCRs allows for the creation of diverse libraries of tetrahydroquinoline derivatives. nih.govresearchgate.net For example, a three-component Povarov reaction using aldehydes, anilines, and specific dienophiles like benzyl (B1604629) N-vinylcarbamate can yield cis-2,4-disubstituted tetrahydroquinolines with excellent enantiomeric excesses when a chiral phosphoric acid is used as a catalyst. organic-chemistry.org Another variation involves a sequential three-component reaction under mechanochemical (ball-milling) conditions, which provides access to functionalized 2,4,4-trisubstituted 1,2,3,4-tetrahydroquinolines. researchgate.net These strategies showcase the power of MCRs to rapidly generate structural complexity and diversity within the tetrahydroquinoline framework, which is essential for medicinal chemistry and drug discovery programs. researchgate.netacs.org

Strategic Design and Optimization of Synthetic Pathways for this compound Derivatives

The synthesis of specifically substituted derivatives, such as this compound, requires carefully designed and optimized pathways that allow for precise control over the placement of functional groups and the stereochemical outcome.

Introduction of Sulfonamide Functionality at Specific Positions (e.g., C-3)

Introducing a sulfonamide group at the C-3 position of the tetrahydroquinoline ring is a key synthetic challenge. A viable strategy involves the reaction of N-acyl-protected 2-aminobenzaldehydes with vinyl sulfones. researchgate.net This method effectively establishes the desired 3-sulfonyl substitution pattern, leading to the formation of 3-sulfonyl-1,2-dihydroquinolines. researchgate.net These dihydroquinoline intermediates are direct precursors to the target saturated tetrahydroquinoline system. The reaction between Morita–Baylis–Hillman acetates and methanesulfonamide (B31651) has also been shown to produce tertiary dihydroquinoline sulfonamides in high yields. researchgate.net These methods provide a reliable entry point for accessing C-3 sulfonamide-substituted quinoline (B57606) cores.

Reduction and Subsequent Functionalization Steps

Once the dihydroquinoline precursor is obtained, the subsequent step is the reduction of the double bond within the heterocyclic ring to yield the 1,2,3,4-tetrahydroquinoline scaffold. This reduction can be readily achieved using standard reducing agents like sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org

Modern synthetic approaches often combine the reduction step with further functionalization in one-pot tandem procedures. For instance, a hexafluoroisopropanol (HFIP)-mediated tandem reaction can achieve the reduction of a quinoline to a tetrahydroquinoline, followed by a reductive N-alkylation with an aldehyde using a Hantzsch ester as the reductant. rsc.org This step-economical approach is highly chemoselective and tolerates a wide array of functional groups. rsc.org Another advanced technique is the reductive functionalization of quinolinium salts, where the in-situ formation of an enamine intermediate during the reduction process allows for trapping by various electrophiles, thereby introducing substituents at other positions on the ring. nih.gov

Enantioselective Synthesis of Tetrahydroquinoline Fragments

Controlling the stereochemistry of the tetrahydroquinoline core is crucial, as biological activity is often dependent on the specific enantiomer. Numerous methods have been developed for the enantioselective synthesis of these fragments. A prominent strategy is the asymmetric hydrogenation of quinolines or their precursors. dicp.ac.cnnih.gov

This can be accomplished using various catalytic systems:

Chiral Brønsted Acids: Chiral phosphoric acids have been successfully employed as the sole catalyst for the asymmetric reduction of cyclization products using a Hantzsch ester, affording tetrahydroquinolines in excellent yields and high enantioselectivities. organic-chemistry.org

Transition Metal Catalysis: Iridium-based catalysts, in particular, have proven effective for the asymmetric hydrogenation of quinoxalines to tetrahydroquinoxalines, a closely related scaffold. By simply changing the solvent, it is possible to selectively produce either the (R) or (S) enantiomer with high yields and enantiomeric excess (ee). nih.gov

Biomimetic Reduction: Another approach utilizes a chiral and regenerable NAD(P)H model in a biomimetic asymmetric reduction of 2-functionalized quinolines. This method can provide chiral tetrahydroquinolines with up to 99% ee. dicp.ac.cnacs.org

Influence of Substituents on Biological Potency and Selectivity

The nature, position, and orientation of various substituents on the this compound core structure play a pivotal role in modulating its biological effects.

Substitutions on the tetrahydroquinoline ring, particularly with alkyl and aryl groups, have a profound impact on the biological activity of the resulting compounds. Research into a series of 4-(2-amino-3-cyano-4-(substituted-aryl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamides revealed significant variations in antitumor activity based on the substitution pattern of the aryl group at the C4 position. nih.gov

The introduction of an aryl group at the C4 position is a key structural element. The electronic properties of substituents on this aryl ring are critical. For instance, the presence of electron-withdrawing groups, such as chloro (Cl) and fluoro (F) atoms, on the phenyl ring at C4 was shown to enhance cytotoxic activity. nih.gov Specifically, a derivative with a 4-chlorophenyl group exhibited an IC50 value of 3 µg/mL, while a compound with a 2,4-dichlorophenyl substituent showed the highest potency in the series with an IC50 value of 2.5 µg/mL against Ehrlich Ascites Carcinoma (EAC) cell lines. nih.gov In contrast, the introduction of electron-donating groups, like a methoxy (B1213986) (OCH3) group, led to a decrease in activity. nih.gov

Other studies on 2-aryl and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives have also shown that the presence and nature of these groups influence selective anticancer properties. rsc.org While these studies did not focus specifically on the 3-sulfonamide series, they underscore the general principle that aryl and alkyl substitutions on the heterocyclic ring are a valid strategy for modulating biological potency. rsc.orgrsc.org

Compound IDAryl Substitution at C4IC50 (µg/mL) vs. EAC Cell Line
25 4-Chlorophenyl3
32 2,4-Dichlorophenyl2.5
33 4-Fluorophenyl12
35 4-Nitrophenyl10
37 3-Bromophenyl12.5
41 2-Thienyl5
ReferenceDoxorubicin37.5

Data sourced from research on novel tetrahydroquinoline derivatives bearing a sulfonamide moiety. nih.gov

The sulfonamide group (-SO2NH2) is a crucial pharmacophore in many therapeutic agents, known for its ability to engage in key hydrogen bonding interactions with biological targets. ijpsonline.comnih.gov In the context of tetrahydroquinoline derivatives, the sulfonamide moiety is integral to their anticancer activity, often by facilitating the inhibition of enzymes like carbonic anhydrase, which are overexpressed in many tumors. nih.gov

This principle demonstrates that even with the same substituents, a change in their position (e.g., from C2 to C4 or from C6 to C7) can lead to a dramatic change in biological effect. This is because the spatial arrangement of key interaction points (like hydrogen bond donors/acceptors or hydrophobic groups) must align perfectly with the complementary residues in the target protein. Therefore, SAR studies must carefully consider the positional effects of each functional group to map the pharmacophore accurately and design more potent and selective analogs.

Conformational Analysis and its Correlation with Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure or conformation. Conformational analysis helps identify the low-energy, biologically active conformation that a molecule adopts when interacting with its target. For N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives, a structurally related class, theoretical computations and NMR spectroscopy have been used to determine preferred conformations. These studies show a strong correlation between the calculated low-energy conformers and the experimental data, suggesting that the molecules exist in specific, predictable shapes in solution.

Scaffold Modifications and Linker Optimization Strategies

Beyond simple substituent changes, more profound modifications to the core molecular structure, or "scaffold," can lead to new classes of compounds with improved properties. This can involve altering the heterocyclic ring system itself, a strategy known as scaffold hopping, or optimizing the linker that connects the scaffold to other key functional groups.

One example of scaffold modification involves making targeted changes to the tetrahydroquinoline core to enhance interaction with a specific biological target. Studies on modifying the tetrahydroquinoline scaffold have been used to design compounds that target the G protein-coupled estrogen receptor (GPER), establishing interactions with a key phenylalanine cluster required for molecular recognition. nih.gov This demonstrates how the core scaffold can be rationally altered to improve affinity and antiproliferative activity.

Linker optimization is also a critical strategy. For the related tetrahydroisoquinoline (THIQ) scaffold, domino Heck–aza-Michael reactions have been employed to synthesize highly functionalized derivatives, where the linker and substituents are installed in a one-pot process. nih.gov This approach allows for the rapid generation of diverse structures with different linkers connecting the core scaffold to various functional moieties, enabling the exploration of new chemical space and the optimization of biological activity.

Comparative Analysis with Structurally Similar Compounds (e.g., Tetrahydroisoquinoline Derivatives)

Comparing the SAR of 1,2,3,4-tetrahydroquinoline derivatives with their structural isomers, such as 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) derivatives, provides valuable insights into the importance of the core scaffold. nih.gov The primary difference between these two scaffolds is the position of the nitrogen atom within the heterocyclic ring. This seemingly small change can significantly alter the molecule's geometry, electronic properties, and hydrogen bonding vectors, leading to different biological activities and SAR profiles.

For example, SAR studies on THIQ derivatives as potential phosphodiesterase 4 (PDE4) inhibitors revealed that a sulfonamide group was crucial for improving inhibitory activity and subtype selectivity. nih.gov Similarly, N-sulfonyl-THIQ derivatives have been synthesized and evaluated for antifungal properties. researchgate.net Research on 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines with a sulfonamide substituent has also shown pronounced biological effects. nih.gov

Computational and Theoretical Investigations of 1,2,3,4 Tetrahydroquinoline 3 Sulfonamide and Analogues

Quantum Chemical Calculations for Conformational and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule, such as its preferred three-dimensional arrangement (conformation) and the distribution of electrons. These characteristics are critical determinants of a molecule's reactivity and its ability to interact with biological targets.

The nature of the sulfur-nitrogen (S-N) bond in sulfonamides is a subject of significant interest. Theoretical studies, often employing ab initio molecular orbital and density functional theory (DFT) methods, have been conducted to understand these interactions. For sulfonamides in general, complete optimization at various levels of theory has shown that the arrangement of the NH2 and SO2 groups can influence the molecule's stability. Natural bond orbital (NBO) analysis is a key technique used to dissect the various interactions present in these systems. researchgate.net

Studies have indicated that the interaction between the sulfur and nitrogen atoms is primarily electrostatic, with minimal π-contribution. researchgate.net This is supported by the calculated natural charges, which show a highly positive charge on the sulfur atom and a negative charge on the nitrogen atom, leading to strong electrostatic attraction and a subsequent shortening of the S-N bond. researchgate.net The rotational barrier around the S-N bond has been found to be influenced more by repulsive interactions than by anomeric effects. researchgate.net Furthermore, research combining X-ray absorption spectroscopy and DFT calculations has confirmed that in sulfonamides, there is essentially no S-N π bonding involving S3p contributions, with electron repulsion being the dominant factor affecting rotational barriers. chemrxiv.org

The substitution on the aromatic ring can also influence the S-N bond length. For instance, an aromatic ring bonded to the sulfur atom can lead to an elongation of the S-N bond. scite.ai

Hydrogen bonding plays a crucial role in the supramolecular chemistry of sulfonamides, influencing their crystal packing and their interactions with biological receptors. In a closely related analogue, 1,2,3,4-tetrahydroisoquinoline-2-sulfonamide, the crystal structure reveals an extensive network of intermolecular hydrogen bonds. The sulfonamide group, with its N-H donor and S=O acceptors, is adept at forming these interactions. nih.gov

In the solid state of this analogue, molecules are linked by N—H⋯O intermolecular hydrogen bonds involving the sulfonamide function, creating an infinite two-dimensional network. Specifically, the sulfamide (B24259) group is involved in four hydrogen bonds (two with the sulfamide oxygen atoms and two with the nitrogen atom) with four different symmetry-related molecules. nih.govresearchgate.net This intricate network of hydrogen bonds contributes to the stability of the crystal lattice. nih.gov

In Silico Prediction of Relevant Physiochemical Parameters

The physicochemical properties of a drug molecule, such as its acidity (pKa) and lipophilicity (log P), are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. In silico methods provide a rapid and cost-effective way to predict these parameters.

The sulfonamide group is acidic and its pKa value is a key determinant of the ionization state of the molecule at physiological pH. Strongly correlated linear relationships have been shown to exist between the equilibrium bond lengths of the sulfonamide group and aqueous pKa values, providing a powerful method for pKa prediction. nih.govrsc.org

Lipophilicity, often expressed as the logarithm of the partition coefficient between octanol (B41247) and water (log P), is a measure of a compound's ability to cross biological membranes. For N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives, predicted log P values have been used to assess their hydrophobic nature, which can facilitate their solubility in lipids. researchgate.net

The correlation between these physicochemical properties and biological activity is a cornerstone of medicinal chemistry. For some series of tetrahydroquinoline derivatives, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been performed to ensure they comply with criteria for drug-likeness, such as Lipinski's rule of five. nih.gov For certain tetrahydroquinoline sulfonamides, the design of the molecules has been guided by the general pharmacophore of known inhibitors of specific enzymes, with the expectation that these properties will influence their anticancer activity. tandfonline.comnih.govresearchgate.net

Compound TypePredicted Physicochemical PropertyRelevance to Activity
SulfonamidespKaInfluences ionization state and receptor interaction. nih.govrsc.org
Tetrahydroisoquinolineslog PAffects membrane permeability and bioavailability. researchgate.net
Tetrahydroquinoline AnaloguesADMET ProfilePredicts drug-likeness and pharmacokinetic properties. nih.gov

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme. These methods are instrumental in rational drug design and in understanding the mechanism of action of bioactive compounds.

For analogues of 1,2,3,4-tetrahydroquinoline-3-sulfonamide, molecular docking studies have been employed to elucidate their binding modes with various biological targets. For instance, in the case of tetrahydroquinoxaline sulfonamide derivatives designed as tubulin inhibitors, docking studies revealed that the tetrahydroquinoxaline group was located at the interface of α and β tubulin, forming hydrophobic interactions and hydrogen bonds with key amino acid residues. nih.gov

In another study involving tetrahydroquinoline derivatives, docking was used to predict the binding pose within the active site of target proteins, indicating that interactions such as hydrogen bonds and hydrophobic contacts are crucial for their biological activity. nih.gov The sulfonamide moiety, in particular, is often a key pharmacophore for molecular recognition by enzymes like carbonic anhydrase. acs.org

The specific interactions observed in docking studies can explain the structure-activity relationships within a series of compounds. For example, the presence of hydrogen bonds between the sulfonamide group and the receptor can significantly contribute to the binding affinity. researchgate.net The putative binding mode of tetrahydroquinolinyl sulfonamides has been visualized, indicating atoms that stabilize or destabilize the interaction. researchgate.net

Compound ClassBiological TargetKey Predicted Interactions
Tetrahydroquinoxaline sulfonamidesTubulinHydrophobic interactions, hydrogen bonds. nih.gov
Tetrahydroquinoline derivativesHIV-1 Reverse TranscriptaseHydrophobic contacts, hydrogen bonds. nih.gov
Tetrahydroquinolinyl sulfonamidesAbscisic Acid ReceptorsStabilizing and destabilizing atomic contributions. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to elucidate the dynamic behavior and stability of ligand-protein complexes at an atomic level. ni.ac.rs For analogues of this compound, MD simulations have been instrumental in verifying the stability of docking poses and understanding the nuanced interactions that govern their inhibitory activity. mdpi.commdpi.com

In a study involving novel tetrahydroquinoline derivatives designed as inhibitors for Lysine-specific demethylase 1 (LSD1), MD simulations were conducted for 100 nanoseconds to assess the conformational stability of the inhibitor-enzyme complexes. mdpi.comnih.gov The stability of the system was primarily analyzed by calculating the root-mean-square deviation (RMSD) for the Cα atoms of the protein and the atoms of the ligand. mdpi.com Systems that achieve a stable RMSD plateau are considered to have reached equilibrium, indicating a stable binding mode. For instance, simulations of newly designed derivatives (D1, D4) complexed with LSD1 showed stable RMSD values, confirming the reliability of their binding predictions from molecular docking. mdpi.com

The setup for such simulations typically involves specific force fields to describe the physics of the system. The ff14SB force field is commonly applied for the protein, while the general AMBER force field (GAFF) is used for the small molecule ligands. mdpi.com The complex is solvated in a water box (e.g., TIP3P water model) and neutralized with counter-ions to mimic physiological conditions. mdpi.com This detailed analysis provides insights into the persistence of critical binding interactions, such as hydrogen bonds and hydrophobic contacts, over time, which is crucial for the rational design of more potent inhibitors. mdpi.comnih.gov

The insights gained from MD simulations are complementary to machine learning approaches and provide a deeper understanding of the binding interactions and mechanisms of inhibition for sulfonamide-based compounds. ni.ac.rskg.ac.rs By observing the conformational flexibility and stability of enzyme-inhibitor complexes, researchers can validate and refine hypotheses generated from other computational methods like docking and QSAR. ni.ac.rs

Table 1: Example Parameters for MD Simulations of Tetrahydroquinoline Analogues

Parameter Description Example Value/Method
Software Simulation Package AMBER18 mdpi.com
Protein Force Field Parameters for protein atoms ff14SB mdpi.com
Ligand Force Field Parameters for ligand atoms GAFF (General AMBER Force Field) mdpi.com
Solvation Model Explicit water model TIP3P in a cubic periodic box mdpi.com
Simulation Time Duration of the simulation 100 ns mdpi.commdpi.com
Analysis Metric Primary measure of stability Root-Mean-Square Deviation (RMSD) mdpi.com

| Analysis Module | Tool for trajectory analysis | CPPTRAJ mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Methodologies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov For tetrahydroquinoline analogues, three-dimensional QSAR (3D-QSAR) studies have been successfully employed to guide the design of novel inhibitors with enhanced potency. mdpi.comnih.gov

A key study focused on a dataset of 40 tetrahydroquinoline derivatives as reversible inhibitors of Lysine-specific demethylase 1 (LSD1) to build robust 3D-QSAR models. mdpi.comresearchgate.net The biological activity data, initially expressed as IC₅₀ values, were converted to their logarithmic counterparts (pIC₅₀) for the modeling process. mdpi.com The primary methodologies used were Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). mdpi.comnih.gov These methods evaluate the steric and electrostatic fields (in CoMFA) as well as hydrophobic, hydrogen bond donor, and acceptor fields (in CoMSIA) around a set of aligned molecules to derive a relationship with their activity. mdpi.com

The predictive power of a QSAR model is assessed through rigorous statistical validation. mdpi.com Key parameters include the leave-one-out cross-validation coefficient (q²), which indicates the internal predictive ability of the model, and the external prediction coefficient (R²pred), which measures its ability to predict the activity of an external test set of compounds. mdpi.com A q² value greater than 0.5 and an R²pred greater than 0.6 are generally considered indicative of a reliable and predictive model. mdpi.com

In the study of LSD1 inhibitors, both the CoMFA and CoMSIA models demonstrated good statistical and predictive properties, as shown in the table below. mdpi.comresearchgate.net The graphical output of these models, known as contour maps, provides crucial insights for drug design. These maps highlight regions where modifications to the molecular structure—such as adding bulky groups, electronegative substituents, or hydrophobic moieties—are likely to increase or decrease biological activity. nih.gov Based on the insights from these contour maps, novel tetrahydroquinoline derivatives were designed that showed higher predicted activity and improved binding scores in subsequent docking studies. mdpi.comnih.gov

Table 2: Statistical Validation Parameters for 3D-QSAR Models of Tetrahydroquinoline Derivatives

Model q² (Cross-validated R²) R² (Non-cross-validated R²) R²pred (External Validation) SEE (Standard Error of Estimate) F-value
CoMFA 0.778 0.968 0.709 0.161 211.758
CoMSIA 0.764 0.950 0.713 0.199 105.747

Data derived from a study on tetrahydroquinoline derivatives as LSD1 inhibitors. mdpi.comresearchgate.net

Future Directions and Research Gaps in 1,2,3,4 Tetrahydroquinoline 3 Sulfonamide Research

Development of Highly Selective Analogues for Specific Biological Targets

A primary objective in the development of therapeutic agents is achieving high selectivity to maximize efficacy and minimize off-target effects. For the tetrahydroquinoline sulfonamide scaffold, future research is geared towards designing analogues that can precisely interact with specific biological targets implicated in disease.

Carbonic Anhydrase (CA) Isoforms: The sulfonamide group is a classic zinc-binding group, making it an effective inhibitor of carbonic anhydrases (CAs). nih.gov Certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer progression. mdpi.com The development of quinoline-based sulfonamides has yielded compounds with potent and selective inhibitory activity against these cancer-related isoforms over cytosolic forms like CA I and II. mdpi.com Future work will likely focus on modifying the tetrahydroquinoline core and the substitution patterns on the aromatic rings to enhance selectivity for CA IX and XII, potentially leading to more targeted anticancer therapies. nih.govmdpi.com

Kinase Inhibition: Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The tetrahydroquinoline scaffold is present in several FDA-approved kinase inhibitors. mdpi.comresearchgate.net Research into 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides has identified activators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism. nih.govmdpi.com By designing analogues with specific substitutions, researchers aim to modulate the activity of kinases like PKM2 or receptor tyrosine kinases (RTKs) selectively, offering a targeted approach to disrupt cancer cell proliferation. nih.govtandfonline.com

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a critical regulator of inflammatory responses and cell survival, and its aberrant activation is linked to cancer and inflammatory diseases. nih.govnih.gov Novel 1,2,3,4-tetrahydroquinoline (B108954) derivatives have been identified as potent inhibitors of NF-κB transcriptional activity. nih.govacs.org One promising compound, 6g , demonstrated inhibition 53 times more potent than a reference compound. acs.org Future efforts will involve synthesizing analogues of 1,2,3,4-tetrahydroquinoline-3-sulfonamide to optimize interactions within the NF-κB pathway, potentially blocking the nuclear translocation of NF-κB proteins to achieve anti-inflammatory and cytotoxic effects. nih.govnih.gov

Retinoic Acid Receptor-related Orphan Receptor γt (RORγt): RORγt is a nuclear receptor that plays a key role in the differentiation of Th17 cells, which are implicated in autoimmune diseases like psoriasis. nih.gov N-sulfonamide-tetrahydroquinolines have been developed as potent RORγt inverse agonists. nih.govnih.gov Structure-activity relationship (SAR) studies have led to the identification of compounds that show efficacy in animal models of psoriasis. nih.gov Continued development in this area will focus on optimizing the pharmacokinetic properties and metabolic stability of these analogues to create viable drug candidates for autoimmune disorders. nih.gov

Table 1: Selective Inhibition of Biological Targets by Tetrahydroquinoline Analogues
TargetCompound ClassKey Findings & Future Direction
Carbonic Anhydrase (CA) IX/XIIQuinoline-based sulfonamidesAchieved nanomolar inhibition (e.g., Kᵢ of 5.5 nM and 8.4 nM for hCA IX). mdpi.com Future work aims to enhance selectivity over cytosolic isoforms for targeted anticancer therapy. nih.govmdpi.com
Pyruvate Kinase M2 (PKM2)2-oxo-N-aryl-tetrahydroquinoline-6-sulfonamidesIdentified potent activators (AC₅₀ values <800 nM). nih.gov Future research will focus on optimizing substitutions to modulate cancer metabolism effectively. nih.gov
NF-κB Pathway1,2,3,4-Tetrahydroquinoline derivativesDiscovered potent inhibitors of NF-κB transcriptional activity. nih.govacs.org The goal is to develop analogues that specifically block NF-κB nuclear translocation for anti-inflammatory and anticancer applications. nih.gov
RORγtN-Sulfonamide-tetrahydroquinolinesDeveloped potent inverse agonists with in vivo efficacy in psoriasis models. nih.gov The focus is on improving metabolic stability and pharmacokinetic profiles for clinical development. nih.govnih.gov

Exploration of Novel Therapeutic Applications Beyond Established Areas

While the tetrahydroquinoline sulfonamide scaffold is well-explored in cancer research, its versatile structure suggests potential in other therapeutic areas. nih.gov Future research is expanding to investigate its utility against a broader range of diseases.

Anticancer Applications Targeting Tubulin Polymerization: A key strategy in cancer therapy is the disruption of the microtubule network essential for cell division. The tetrahydroquinoline scaffold has been incorporated into novel tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. nih.govresearchgate.net One highly potent analogue demonstrated antiproliferative activities with IC₅₀ values in the low nanomolar range (0.4 to 2.7 nM) and significantly delayed tumor growth in vivo. nih.gov Further exploration of this compound derivatives as tubulin inhibitors could yield a new class of potent antimitotic agents for cancer treatment. nih.govrsc.org

Antiviral and Antimicrobial Agents: The core tetrahydroquinoline structure is found in compounds with antiviral and antifungal activity. nih.gov Given the urgent need for new antimicrobial agents to combat drug resistance, synthesizing and screening libraries of tetrahydroquinoline sulfonamides against various pathogens is a promising research avenue. Modifications to the core structure could be tailored to inhibit specific viral or bacterial enzymes, opening up new possibilities for treating infectious diseases.

Neurodegenerative Diseases: Oxidative stress and inflammation are key pathological features of neurodegenerative conditions like Parkinson's disease. mdpi.com Certain 1,2,3,4-tetrahydroquinoline derivatives have shown significant antioxidant properties, and their ability to modulate pathways like NF-κB suggests a potential neuroprotective role. mdpi.com Future research could explore the design of brain-penetrant this compound analogues to assess their efficacy in mitigating neuronal damage in models of neurodegeneration.

Advanced Synthetic Strategies for Novel and Complex Derivatives

The ability to synthesize diverse and complex derivatives of the 1,2,3,4-tetrahydroquinoline scaffold is crucial for exploring its full therapeutic potential. nih.gov Medicinal chemists are increasingly turning to advanced, efficient synthetic methods to build libraries of novel compounds.

Domino Reactions: Also known as cascade or tandem reactions, domino reactions allow for the construction of complex molecular architectures in a single operation from simple starting materials. nih.govresearchgate.net These reactions offer high atom economy and efficiency, making them ideal for generating molecular diversity. nih.gov Strategies like the domino Povarov reaction, which involves an imino Diels-Alder reaction, have been successfully used to create polysubstituted tetrahydroquinolines. beilstein-journals.org Applying these methods to precursors containing a sulfonamide moiety could provide a streamlined route to novel this compound derivatives. acs.org

Multi-Component Reactions (MCRs): MCRs involve combining three or more starting materials in a single pot to form a product that contains significant portions of all reactants. nih.gov This approach is highly valued in medicinal chemistry for its ability to rapidly generate libraries of structurally diverse compounds. nih.gov One-pot syntheses of tetrahydroquinoline derivatives using MCRs have been reported, demonstrating the feasibility of this strategy for creating complex scaffolds. nih.govrsc.org

C-H Activation and Functionalization: Direct C-H activation is a powerful tool that allows for the modification of the core tetrahydroquinoline structure without the need for pre-functionalized starting materials. researchgate.net This modern synthetic strategy enables the introduction of new functional groups at specific positions on the heterocyclic ring, providing a direct path to novel analogues that would be difficult to access through traditional methods. researchgate.net Applying C-H functionalization techniques could allow for the late-stage diversification of the this compound core, accelerating the discovery of new drug candidates.

Integrated Computational and Experimental Approaches for Rational Drug Design

The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery. For the tetrahydroquinoline sulfonamide class, these integrated approaches enable a more rational and efficient design of potent and selective inhibitors.

Molecular Docking and Dynamics: Molecular docking simulations are used to predict the binding orientation and affinity of a ligand (the drug candidate) within the active site of a biological target like an enzyme or receptor. nih.govmdpi.com This information helps researchers understand the key interactions—such as hydrogen bonds and hydrophobic contacts—that are crucial for inhibitory activity. rsc.org For example, docking studies have been used to rationalize the inhibitory activity of quinoline-based sulfonamides against carbonic anhydrase and to reveal the binding mode of tetrahydroquinoline derivatives with RORγt. mdpi.comnih.gov Molecular dynamics (MD) simulations further refine these models by simulating the movement of the ligand-protein complex over time, providing insights into its stability. nih.govmdpi.com

Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR is a computational method used to correlate the three-dimensional properties of a series of molecules with their biological activity. mdpi.com By building predictive models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), researchers can identify which steric and electrostatic fields around the molecule are critical for its activity. mdpi.com These models generate contour maps that guide the design of new analogues with enhanced potency. This approach has been successfully applied to design novel tetrahydroquinoline-based inhibitors of lysine-specific demethylase 1 (LSD1), an important anticancer target. mdpi.com

Q & A

Q. What are the standard synthetic methodologies for 1,2,3,4-tetrahydroquinoline-3-sulfonamide derivatives, and how do reaction conditions influence yield and purity?

The synthesis typically involves two key steps: (1) constructing the tetrahydroquinoline core and (2) introducing the sulfonamide group. Common approaches include:

  • Povarov Reaction : Utilizes Lewis acids (e.g., Fe₂(SO₄)₃·xH₂O) to cyclize aromatic amines with unsaturated ketones, yielding the tetrahydroquinoline scaffold .
  • Ionic Liquid Catalysis : Acidic ionic liquids like [NMPH]H₂PO₄ enable green synthesis of N-hydroxyethyl-substituted derivatives with high recyclability (up to 5 cycles) and reduced toxicity .
  • Sulfonylation : Reacting tetrahydroquinoline-based amines with sulfonyl chlorides (e.g., aromatic or trifluoromethyl variants) under mild conditions (room temperature, dichloromethane solvent) to install the sulfonamide group .

Q. Critical Factors :

  • Catalyst Choice : Metal catalysts (e.g., InCl₃) may introduce toxicity, while ionic liquids improve sustainability but require optimization of acidity .
  • Purification : Chromatography or recrystallization is often needed to isolate isomers (e.g., cis/trans) and ensure >95% purity, as confirmed by NMR and IR .

Q. Which analytical techniques are most reliable for characterizing this compound derivatives?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of sulfonamide substitution and distinguishes isomers (e.g., δ 2.8–3.2 ppm for CH₂ adjacent to sulfonamide) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₀H₁₀F₃N derivatives show m/z 201.19) and detects impurities .
  • X-ray Crystallography : Resolves absolute stereochemistry in crystalline derivatives (e.g., LogP values correlate with solubility trends) .

Q. How can researchers resolve cis/trans isomerism in this compound derivatives, and what are the pharmacological implications?

Strategies :

  • Chiral Chromatography : Use of cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers, critical for compounds like (S)-(-)-tetrahydroisoquinoline-3-carboxylic acid derivatives .
  • Crystallization-Driven Resolution : Selective precipitation of trans-isomers in polar solvents (e.g., ethanol/water mixtures) .

Q. Pharmacological Impact :

  • Cis-isomers often exhibit higher receptor binding affinity (e.g., cannabinoid receptor modulation in pyridine-substituted analogs) .
  • Trans-isomers may display improved metabolic stability due to reduced steric hindrance .

Q. What structure-activity relationship (SAR) trends govern the anti-tumor activity of this compound derivatives?

Key Findings :

  • Sulfonamide Substituents : Electron-withdrawing groups (e.g., -CF₃ at C7) enhance cytotoxicity (IC₅₀ = 8.2 µM in K-562 leukemia cells) compared to methyl groups (IC₅₀ = 22.4 µM) .
  • Tetrahydroquinoline Core Modifications : N-ethyl-2-oxo derivatives show improved solubility (LogP = 3.1) and bioavailability over N-benzyl analogs (LogP = 4.7) .

Q. Data Contradictions :

  • Some trifluoromethyl derivatives exhibit moderate activity (IC₅₀ > 50 µM) despite high LogP values, suggesting off-target effects or poor membrane permeability .

Q. How can in vitro data discrepancies (e.g., varying IC₅₀ values across studies) be addressed in preclinical development?

Methodological Solutions :

  • Standardized Assays : Use MTS assays with consistent cell lines (e.g., K-562) and exposure times (72 hours) to minimize variability .
  • Solubility Optimization : Pre-dissolve compounds in DMSO/PEG-400 mixtures to ensure uniform distribution in cell culture media .
  • Meta-Analysis : Cross-reference data from >3 independent studies to identify outliers (e.g., anomalous results from excluded per guidelines) .

Q. What strategies improve the in vivo bioavailability of this compound derivatives?

Approaches :

  • Prodrug Design : Introduce esterase-labile groups (e.g., tert-butyl carbamate) to enhance oral absorption .
  • Nanoparticle Encapsulation : Use PLGA-based carriers to increase plasma half-life (t₁/₂ > 6 hours in rodent models) .
  • Metabolic Stability Testing : Liver microsome assays identify susceptible sites (e.g., CYP3A4-mediated oxidation of N-ethyl groups) .

Q. How do computational models predict the binding modes of this compound derivatives to therapeutic targets?

Workflow :

  • Docking Simulations : AutoDock Vina assesses interactions with enzymes (e.g., carbonic anhydrase IX) via sulfonamide-Zn²+ coordination .
  • MD Simulations : GROMACS evaluates stability of ligand-receptor complexes over 100 ns trajectories, highlighting hydrophobic pocket occupancy .

Validation : Correlate in silico binding scores (ΔG < -9 kcal/mol) with experimental IC₅₀ values (R² = 0.78 in kinase inhibitors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.